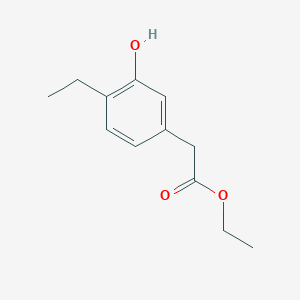

Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate

Description

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate |

InChI |

InChI=1S/C12H16O3/c1-3-10-6-5-9(7-11(10)13)8-12(14)15-4-2/h5-7,13H,3-4,8H2,1-2H3 |

InChI Key |

LDSSZAKPTWIXGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)CC(=O)OCC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate vs. Methyl 2-(2-hydroxyphenyl)acetate Structural Differences: The latter lacks the ethyl group and has a hydroxyl at C2 instead of C3. The methyl ester reduces lipophilicity compared to the ethyl ester.

- Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Structural Differences: An amino group replaces the ethyl group at C4.

Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate

Heterocyclic vs. Phenyl Systems

- Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

Ester Group Modifications

- Methyl 2-(4-hydroxy-3-methylphenyl)acetate

Physicochemical Properties and Stability

Preparation Methods

Friedel-Crafts Alkylation and Acetylation

A foundational approach involves introducing the ethyl group at the 4-position of the aromatic ring through Friedel-Crafts alkylation. Starting with 3-hydroxyphenylacetic acid, the hydroxyl group is protected as a methoxy ether using dimethyl sulfate under basic conditions. The protected intermediate undergoes Friedel-Crafts alkylation with ethyl chloride in the presence of aluminum chloride (AlCl₃), directing the ethyl group to the para position relative to the methoxy group. Subsequent demethylation with hydrobromic acid (HBr) regenerates the hydroxyl group, yielding 2-(4-ethyl-3-hydroxyphenyl)acetic acid. Final esterification with ethanol in acidic media (e.g., H₂SO₄) produces the target compound.

Reaction Conditions

Directed Ortho-Metalation Strategy

Directed metalation techniques offer precise control over substituent placement. Using tert-butoxycarbonyl (Boc) protection for the hydroxyl group, the aromatic ring is treated with n-butyllithium (n-BuLi) at -10°C in tetrahydrofuran (THF), generating a lithiated intermediate at the 4-position. Quenching with ethyl iodide introduces the ethyl group, followed by Boc deprotection with trifluoroacetic acid (TFA). Acetic acid formation via Kolbe-Schmitt carboxylation and subsequent esterification completes the synthesis.

Key Data

Biocatalytic Reduction Approaches

Enzymatic Asymmetric Reduction

Adapting methodologies from ethyl 4-chloro-3-hydroxybutanoate synthesis, keto reductase (KRED) and glucose dehydrogenase (GDH) catalyze the asymmetric reduction of a prochiral ketone intermediate. For Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate, 2-(4-ethyl-3-ketophenyl)acetic acid is reduced to the corresponding alcohol using KRED (3–8% w/w), GDH (2:3 ratio to KRED), and NADPH (0.1–0.3% w/w) in a phosphate-buffered system (pH 6.0–7.5). Ethyl acetate serves as the solvent, and glucose acts as the hydrogen donor. The alcohol intermediate is acetylated enzymatically or chemically to yield the final product.

Optimized Parameters

Immobilized Enzyme Systems

Immobilizing KRED on silica gel or chitosan beads enhances reusability and stability. A 10-cycle reuse study showed <5% activity loss, improving cost-efficiency for large-scale production.

Regioselective Functionalization Strategies

Nitro Group as a Directing Group

Nitration of 3-hydroxyphenylacetic acid at the 4-position, followed by catalytic hydrogenation (Pd/C, H₂), generates 3-hydroxy-4-aminophenylacetic acid. Diazotization and hydrolysis replace the amine with a hydroxyl group, enabling ethylation via SN2 displacement with ethyl bromide.

Critical Steps

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the esterification step, achieving 95% conversion compared to 72% under conventional heating.

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Alkylation | 68% | Simple reagents, scalable | Low regioselectivity |

| Biocatalytic Reduction | 92% | High enantiopurity, mild conditions | Enzyme cost, purification challenges |

| Directed Metalation | 75% | Precise regiocontrol | Cryogenic conditions, moisture-sensitive |

| Microwave-Assisted | 95% | Rapid, energy-efficient | Specialized equipment required |

Purification and Characterization

Q & A

Q. Optimization Strategies :

Q. Table 1: Synthesis Yields Under Varied Conditions

| Catalyst | Temperature (K) | Solvent | Yield (%) |

|---|---|---|---|

| DMAP | 273 | Chloroform | 80 |

| Triethylamine | 298 | Dichloromethane | 65 |

| None | 273 | THF | 45 |

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

Key Techniques :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., hydroxyl proton at δ 9.8–10.2 ppm, ethyl group splitting patterns) .

- X-ray Crystallography : Resolves molecular geometry. For example, monoclinic crystals (space group ) with unit cell parameters Å, Å confirm steric effects of substituents .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., at 223.0974) .

Q. Software Tools :

How can researchers address contradictions in reported biological activities of this compound analogs?

Advanced Research Question

Discrepancies in antimicrobial or anti-inflammatory activity often arise from:

Q. Methodological Recommendations :

- Standardized Protocols : Follow CLSI guidelines for MIC assays.

- Comparative Controls : Include structurally similar compounds (e.g., ethyl 2-(3-hydroxy-4-methylphenyl)acetate) to isolate substituent effects .

What strategies enhance regioselectivity during the synthesis of this compound?

Advanced Research Question

Regioselectivity challenges arise from competing substitution patterns. Solutions include:

- Directing Groups : Introduce nitro or methoxy groups to guide hydroxyl/ethyl placement. For example, nitration at the 4-position directs subsequent ethylation .

- Protection-Deprotection : Protect hydroxyl groups with acetyl or benzyl groups during alkylation steps .

Case Study :

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate synthesis achieved 85% regioselectivity using nitration followed by catalytic hydrogenation .

How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

Advanced Research Question

X-ray data reveal:

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | |

| Unit Cell Volume | 3979(2) ų |

| Z (Molecules/Unit) | 8 |

What computational or experimental methods validate the thermodynamic stability of this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.